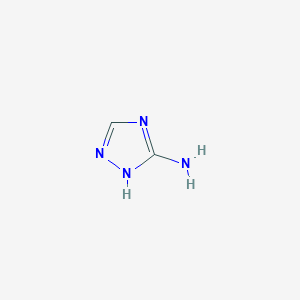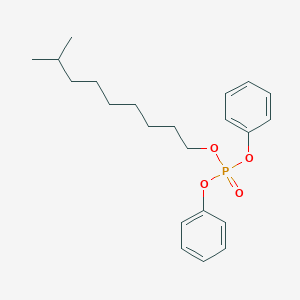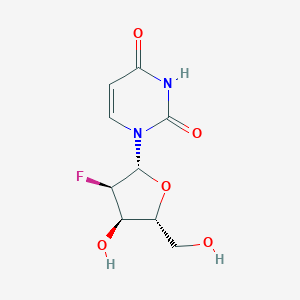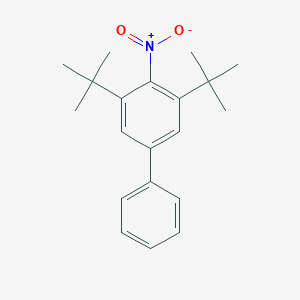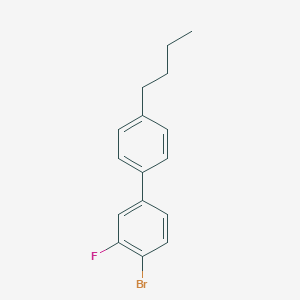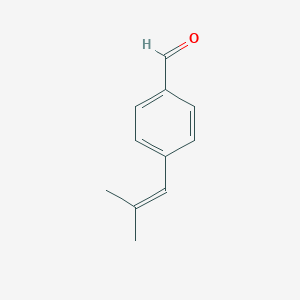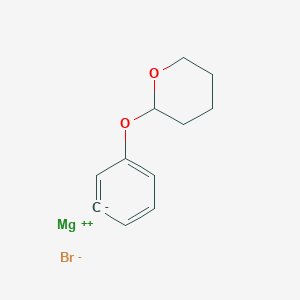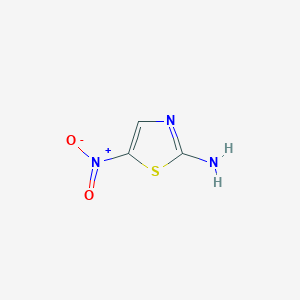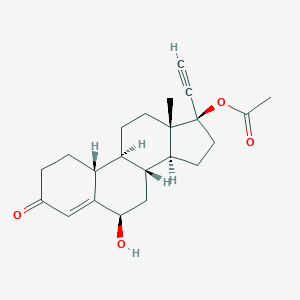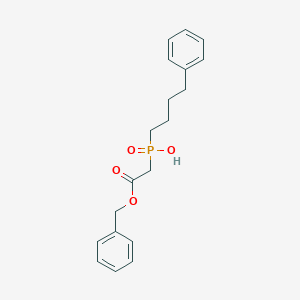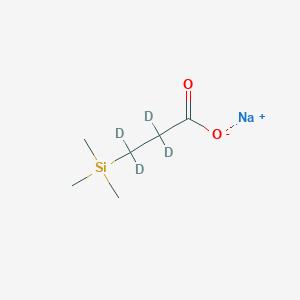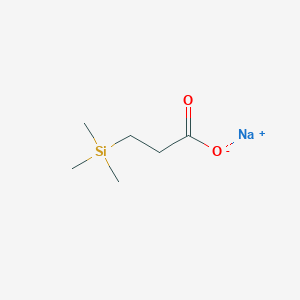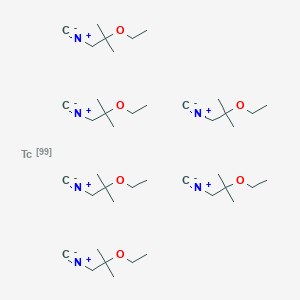
Hexakis(ethoxyisobutylisonitrile)technetium(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radioactive compound that has gained significant attention in the field of nuclear medicine. It is a radiopharmaceutical that is used in diagnostic imaging procedures to detect and monitor various medical conditions. The compound is also known as Tc-99m-Hynic and is synthesized using a complex method that involves various chemical reactions.
作用機序
The mechanism of action of Hexakis(ethoxyisobutylisonitrile)technetium(I) is based on the principle of selective accumulation in target tissues. The compound is taken up by cells in the body that have a high metabolic rate, such as cancer cells, and accumulates in these tissues. The radioactive decay of the compound emits gamma rays that are detected by a gamma camera, which creates an image of the target tissue. The compound has a short half-life of 6 hours, which limits the exposure of the patient to radiation.
生化学的および生理学的効果
Hexakis(ethoxyisobutylisonitrile)technetium(I) has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the urinary system and does not accumulate in the body. The radiation exposure from the compound is also minimal and well within safe limits.
実験室実験の利点と制限
The advantages of using Hexakis(ethoxyisobutylisonitrile)technetium(I) in lab experiments include its high specificity and sensitivity for detecting target tissues. The compound is also easy to prepare and has a short half-life, which allows for quick imaging studies. The limitations of the compound include its high cost and the need for specialized equipment to perform imaging studies.
将来の方向性
The future directions for the use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research include the development of new imaging agents that are more specific and sensitive for detecting target tissues. The use of the compound in combination with other imaging agents and drugs is also an area of research interest. The development of new imaging techniques that can provide higher resolution and more detailed images is also an area of focus.
Conclusion:
In conclusion, Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radiopharmaceutical that has significant applications in diagnostic imaging and medical research. The compound is synthesized using a complex method and has minimal biochemical and physiological effects on the body. The compound has advantages and limitations for lab experiments, and future directions for its use include the development of new imaging agents and techniques. The use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research has the potential to lead to the development of new diagnostic and therapeutic strategies for various medical conditions.
合成法
The synthesis of Hexakis(ethoxyisobutylisonitrile)technetium(I) involves the reaction of pertechnetate with a precursor molecule containing a hydrazine group. The reaction results in the formation of a hydrazine complex, which is then reacted with HYNIC (6-hydrazinonicotinic acid) to form the final product. The compound is then purified using high-performance liquid chromatography (HPLC) to remove any impurities. The synthesis process is complex and requires a high level of expertise to ensure the final product is of high purity and quality.
科学的研究の応用
Hexakis(ethoxyisobutylisonitrile)technetium(I) is widely used in diagnostic imaging procedures such as single-photon emission computed tomography (SPECT). It is used to detect and monitor various medical conditions such as cancer, cardiovascular disease, and neurological disorders. The compound is also used in research studies to investigate the mechanism of action of various drugs and to study the physiological effects of certain medical conditions.
特性
CAS番号 |
157409-47-7 |
|---|---|
製品名 |
Hexakis(ethoxyisobutylisonitrile)technetium(I) |
分子式 |
C42H78N6O6Tc |
分子量 |
862 g/mol |
IUPAC名 |
2-ethoxy-1-isocyano-2-methylpropane;technetium-99 |
InChI |
InChI=1S/6C7H13NO.Tc/c6*1-5-9-7(2,3)6-8-4;/h6*5-6H2,1-3H3;/i;;;;;;1+1 |
InChIキー |
GMUYKWXHRFCGHU-KTTJZPQESA-N |
異性体SMILES |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[99Tc] |
SMILES |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc] |
正規SMILES |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc] |
同義語 |
hexakis(ethoxyisobutylisonitrile)technetium(I) Tc(2-ethoxy-2-methyl-1-isocyanopropane)6 Tc-99m EIBI technetium Tc 99m ethoxyisobutylisonitrile technetium(2-ethoxy-2-methyl-1-isocyanopropane)6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




